molecular formula C15H15ClN2O2S B2576177 [(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine CAS No. 478048-54-3

[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine

Cat. No.: B2576177
CAS No.: 478048-54-3
M. Wt: 322.81
InChI Key: DRNLIERFHDNLAH-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine is a synthetic organic compound characterized by its unique structural features, including a benzenesulfonyl group, a chloropyridinyl moiety, and a dimethylamine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as hydroxide ions or halide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine: shares structural similarities with other sulfonyl-containing compounds and pyridine derivatives.

    This compound: can be compared to compounds such as sulfonamides and pyridine-based ligands.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-18(2)11-14(12-8-9-15(16)17-10-12)21(19,20)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNLIERFHDNLAH-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CN=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CN=C(C=C1)Cl)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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